
P-Phenylphosphonamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Phenylphosphonamidic acid is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and an amidic group
Preparation Methods
The synthesis of P-Phenylphosphonamidic acid can be achieved through several methods. One common synthetic route involves the reaction of phenylphosphonic dichloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Phenylphosphonic dichloride is reacted with ammonia in an organic solvent such as acetonitrile at low temperatures. The reaction yields this compound along with hydrochloric acid as a byproduct.
Reaction with Amines: Alternatively, phenylphosphonic dichloride can be reacted with primary or secondary amines to produce this compound derivatives. The choice of amine and reaction conditions can influence the yield and purity of the final product.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
P-Phenylphosphonamidic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amidic group is replaced by other nucleophiles such as amines or alcohols. These reactions are typically carried out in the presence of a base and an organic solvent.
Oxidation and Reduction: this compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield phenylphosphonic acid and ammonia or amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
P-Phenylphosphonamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes that have phosphorus-containing active sites, thereby modulating their activity.
Medicine: Research has explored the use of this compound derivatives as potential therapeutic agents. These derivatives have shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of P-Phenylphosphonamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the structure of the compound and the biological system being studied.
Comparison with Similar Compounds
P-Phenylphosphonamidic acid can be compared with other similar compounds such as phenylphosphonic acid and phenylphosphonothioic acid. While all these compounds contain a phenyl group bonded to a phosphorus atom, they differ in their functional groups and chemical properties. For example:
Phenylphosphonic Acid: Contains a phosphonic acid group (-P(=O)(OH)2) and is more acidic compared to this compound.
Phenylphosphonothioic Acid: Contains a phosphonothioic acid group (-P(=S)(OH)2) and has different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its amidic group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
57246-28-3 |
|---|---|
Molecular Formula |
C6H8NO2P |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
phenylphosphonamidic acid |
InChI |
InChI=1S/C6H8NO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9) |
InChI Key |
HRQOQAVEPWMWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




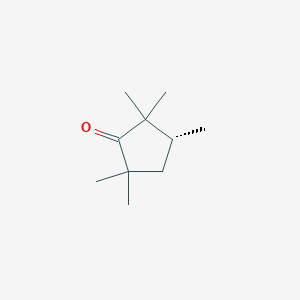
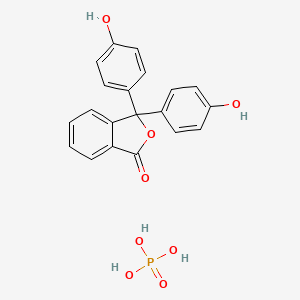

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

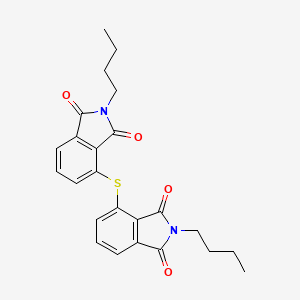
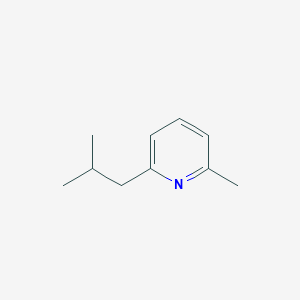
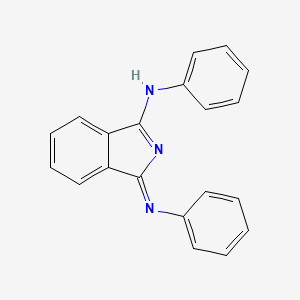
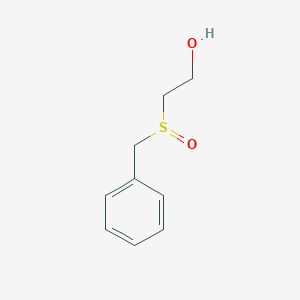
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
